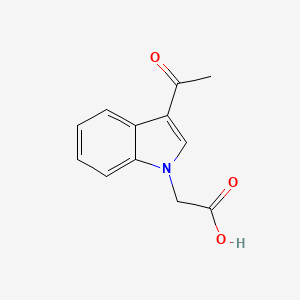

(3-Acetyl-indol-1-yl)-acetic acid

Description

Contextualization within Indole (B1671886) Heterocyclic Chemistry

Indole is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. numberanalytics.com This structure results in a planar, aromatic system with 10 π electrons, which satisfies Hückel's rule for aromaticity. numberanalytics.com The chemistry of indoles is rich and varied, largely characterized by electrophilic substitution reactions, with the 3-position being the most reactive site. numberanalytics.com

The indole framework is a fundamental building block in the synthesis of more complex heterocyclic systems. researchgate.net The development of novel methods for constructing the indole core and for its subsequent functionalization is a constantly evolving area of organic chemistry. openmedicinalchemistryjournal.comnih.gov Researchers have developed numerous strategies, from classic methods like the Fischer indole synthesis to modern techniques involving transition-metal catalysis and green chemistry approaches. openmedicinalchemistryjournal.comnih.gov The compound (3-Acetyl-indol-1-yl)-acetic acid is a product of such functionalization, where substituents are introduced at both the N-1 and C-3 positions of the indole ring, modifying its electronic properties and steric profile.

Significance of the Indole Scaffold in Bioactive Small Molecules

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in molecules with significant biological activity. nih.govijpsr.comdntb.gov.ua This prevalence is attributed to the indole ring's ability to mimic the structure of peptides and bind to a variety of biological receptors and enzymes. nih.gov

Indole derivatives are widespread in nature, found in molecules ranging from the essential amino acid tryptophan to potent alkaloids like vincristine, which is used in cancer chemotherapy. nih.govmdpi.com Synthetic indole-containing compounds are also integral to modern medicine and include drugs with diverse applications, such as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.commdpi.comresearchgate.net The versatility of the indole scaffold allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.govijpsr.com

Evolution of Research on Indole-Acetic Acid Derivatives

Research into indole-acetic acid derivatives stems from the study of Indole-3-acetic acid (IAA), the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org IAA plays a crucial role in regulating plant growth and development, including cell elongation and division. wikipedia.orgnih.gov While its role in botany is well-established, the IAA scaffold has also become a valuable template in medicinal chemistry. acs.org

Scientists have extensively modified the core structure of IAA to synthesize a wide array of derivatives. acs.org These modifications aim to alter the molecule's properties to achieve specific biological effects in non-plant systems. For example, research has focused on developing palladium-catalyzed cascade reactions to efficiently synthesize substituted indole-3-acetic acid derivatives, which are valuable in drug discovery. acs.org The parent compound for the subject of this article, 3-Acetylindole (B1664109), serves as a key starting material in the synthesis of various derivatives, which have been investigated for activities such as anti-inflammatory and antimicrobial effects. thepharmajournal.comresearchgate.net The evolution of this research field demonstrates a clear trajectory from studying a natural plant hormone to designing complex synthetic derivatives for therapeutic applications.

Research Objectives and Scope for this compound Studies

The primary research objective for studying this compound is to synthesize and characterize this novel molecule and to explore its potential biological activities. Based on the well-established pharmacological importance of both the indole scaffold and indole-acetic acid derivatives, it is hypothesized that this compound could exhibit useful properties.

The scope of research typically involves:

Synthesis: Developing efficient synthetic routes to obtain the compound. This often involves the N-alkylation of a 3-substituted indole, such as 3-acetylindole, with a suitable reagent like an α-haloacetic acid ester followed by hydrolysis.

Structural Characterization: Confirming the molecular structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications. Given the history of related compounds, this screening would likely focus on areas such as anticancer, anti-inflammatory, and antimicrobial activities. openmedicinalchemistryjournal.commdpi.com

The ultimate goal is to determine if this compound or its analogues possess properties that warrant further development as lead compounds in a drug discovery program.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Indole-3-acetic acid | 3-Acetylindole |

| PubChem CID | 1088616 nih.gov | 802 nih.gov | 6960 |

| Molecular Formula | C12H11NO3 nih.gov | C10H9NO2 wikipedia.org | C10H9NO |

| Molar Mass | 217.22 g/mol | 175.18 g/mol wikipedia.org | 159.19 g/mol |

| Appearance | No data available | White solid wikipedia.org | No data available |

| Melting Point | No data available | 168 to 170 °C wikipedia.org | 188 to 192 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZONLHSNIDOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360189 | |

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501682-42-4 | |

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl Indol 1 Yl Acetic Acid

Established Synthetic Pathways to (3-Acetyl-indol-1-yl)-acetic acid

The synthesis of this compound is not typically achieved in a single step but rather through a strategic sequence of reactions that functionalize the indole (B1671886) nucleus at the N1 and C3 positions. The two most logical and established synthetic routes involve either initial acylation at the C3 position followed by N-alkylation, or the reverse sequence.

N-Alkylation Strategies for Indole-1-yl-acetic Acid Moiety Formation

A primary strategy for synthesizing the title compound involves the N-alkylation of 3-acetylindole (B1664109). This approach leverages the nucleophilicity of the indole nitrogen. A common and effective method is the reaction of the indole derivative with an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester.

The indole nitrogen must first be deprotonated to form a more reactive indolide anion. Strong bases like sodium hydride (NaH) are frequently used for this purpose. The resulting anion then acts as a nucleophile, displacing the halide from the alkylating agent in a classic SN2 reaction. youtube.com The reaction sequence is as follows:

Deprotonation of 3-acetylindole with a base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF).

Addition of an alkylating agent like ethyl bromoacetate.

Subsequent hydrolysis of the ester group under acidic or basic conditions to yield the final carboxylic acid.

Alternative, greener methods for N-alkylation have also been developed, utilizing reagents like dimethyl carbonate or dibenzyl carbonate with a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can proceed under mild conditions. google.com While the stereoselective N-alkylation of indoles is a known challenge, it is not a factor in the synthesis of this compound due to the achiral nature of the acetic acid side chain. mdpi.com

| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Indole | α-bromo ester | Sodium Hydride (NaH) | Not specified | Classic SN2 reaction after deprotonation. | youtube.com |

| Indole Derivatives | Dimethyl Carbonate | DABCO (catalytic) | None or Ionic Liquid | Mild conditions, nearly quantitative yields. | google.com |

| 3-Acetylindole | 2-bromoalkyl chloride | Sodium Hydride (NaH) | DMF | Standard procedure for introducing alkyl chains. | researchgate.net |

Acylation Reactions at the Indole C3 Position

The alternative synthetic route involves the C3-acetylation of a pre-formed indole-1-acetic acid moiety. The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, making Friedel-Crafts acylation a primary method for introducing the acetyl group. beilstein-journals.orgchemijournal.com

This reaction is typically carried out using acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst. researchgate.net A variety of catalysts have been employed for this transformation, each with varying efficacy and substrate scope. chemijournal.com

Common Catalysts for Friedel-Crafts Acylation of Indoles:

Aluminum chloride (AlCl3) researchgate.netchemijournal.com

Indium trichloride (InCl3) chemijournal.com

Tin tetrachloride (SnCl4) researchgate.net

Zinc chloride (ZnCl2) researchgate.net

Reaction conditions must be carefully controlled. While C3 acylation is generally favored, side reactions such as N-acylation or 1,3-diacylation can occur. researchgate.netclockss.org For instance, the reaction of indole with acetyl chloride can yield a mixture of 3-acetylindole and 1,3-diacetylindole. researchgate.net However, starting with N-substituted indoles, like indole-1-acetic acid, directs acylation exclusively to the C3 position, simplifying the product outcome. The presence of the acetic acid group on the nitrogen may influence the reactivity of the indole ring, potentially requiring adjusted reaction conditions.

| Acylating Agent | Catalyst | Yield (%) | Key Features | Reference |

|---|---|---|---|---|

| Acetyl Chloride / Acetic Anhydride | Indium trichloride | 65 | Reaction proceeds at room temperature within 25 minutes. | chemijournal.com |

| Acetic Anhydride / Acetyl Chloride | Aluminum chloride | 79-96 | Used for acylating 1-(phenylsulfonyl) indoles, followed by hydrolysis. | chemijournal.com |

| Acetic Anhydride | Formic Acid | Moderate | Provides a mixture of 1-acetylindole and other products. | researchgate.net |

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its derivatives is well-suited to divergent strategies. In such an approach, a common intermediate is synthesized and then elaborated into a variety of final products.

Divergent Approach (Route 1): 3-acetylindole serves as a key intermediate. nih.gov This compound can be subjected to N-alkylation with various electrophiles to generate a library of N1-substituted derivatives, including the target acetic acid compound.

Divergent Approach (Route 2): Alternatively, indole-1-acetic acid can be the central precursor. Acylation at the C3 position with different acylating agents could produce a range of 3-acyl-indole-1-acetic acid analogues.

A convergent synthesis, where separately synthesized fragments are combined in the final stages, is less common for this particular molecule. However, a hypothetical convergent route could employ the Fischer indole synthesis. rsc.org This would involve reacting a substituted phenylhydrazine with a ketone precursor that already contains the necessary functionalities for both the acetyl and acetic acid side chains, forming the substituted indole ring in a single, cyclization step.

Synthetic Analogues and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications can be broadly categorized into changes in the acetic acid side chain and substitutions on the indole nucleus.

Modification of the Acetic Acid Side Chain

The carboxylic acid functional group is a versatile handle for further chemical transformations. Standard organic reactions can be employed to convert the acid into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

Amidation: The carboxylic acid can be activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), and then reacted with a primary or secondary amine to form an amide. researchgate.net This method has been used to synthesize a series of indole-3-acetic acid anilides. researchgate.net

Hydrazide Formation: The methyl or ethyl ester of the acid can be treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to produce the corresponding acid hydrazide. researchgate.net These hydrazides can be further reacted with aldehydes to form hydrazones. researchgate.net

| Starting Material | Reagents | Product Class | Reference Principle |

|---|---|---|---|

| This compound | 1. SOCl2 2. R1R2NH | Amide | researchgate.net |

| This compound ethyl ester | Hydrazine Hydrate | Acid Hydrazide | researchgate.net |

| (3-Acetyl-indol-1-yl)-acetyl hydrazide | Aldehyde (R-CHO) | Hydrazone | researchgate.net |

| This compound | Alcohol (R-OH), H+ | Ester | General Chemistry |

Systematic Substitutions on the Indole Nucleus

Introducing substituents onto the carbocyclic (benzene) portion of the indole nucleus is another key strategy for creating analogues. This can be achieved in two primary ways: by starting the synthesis with an already substituted indole or by performing electrophilic aromatic substitution on the fully formed this compound scaffold.

The latter approach can be complex due to the presence of multiple activating and deactivating groups, which can lead to issues with regioselectivity. A more controlled method is to begin with a commercially available substituted indole (e.g., 5-bromoindole, 5-methoxyindole) and then carry out the N-alkylation and C3-acylation sequences described previously. The presence of substituents on the benzene (B151609) ring can influence the reactivity of the indole core and the regioselectivity of subsequent reactions. For example, the synthesis of 5-alkyl-1-(phenylsulfonyl)indoles has been achieved through C-5 acylation of 1-(phenylsulfonyl)indole followed by reduction. researchgate.net This highlights the feasibility of functionalizing the benzene ring prior to or after the introduction of other side chains.

The development of new indole acetic acid derivatives with various substitutions on the indole core is an active area of research, often aimed at tuning the molecule's properties for specific applications. nih.govrsc.org

Introduction of Diverse Functional Groups for Biological Probes

The scaffold of this compound presents multiple sites for chemical modification, making it a versatile platform for the development of sophisticated biological probes. The introduction of specific functional groups can transform the molecule into a tool for imaging, affinity-based purification, or tracking biological processes. Key sites for functionalization include the acetyl group at the C3 position, the carboxylic acid moiety of the N1-acetic acid side chain, and the indole ring itself.

A primary strategy for creating biological probes involves the covalent attachment of reporter molecules, such as fluorophores, biotin, or positron-emitting isotopes. This is often achieved by first modifying one of the existing functional groups into a reactive handle suitable for bioconjugation.

Modification of the Acetyl Group: The ketone of the 3-acetyl group can be converted into other functionalities. For instance, reductive amination can transform the carbonyl into an amine, which can then be coupled to N-hydroxysuccinimide (NHS) esters of fluorescent dyes or biotin.

Activation of the Carboxylic Acid: The carboxylic acid group is readily activated for coupling with amine-containing reporter molecules. Standard peptide coupling reagents can facilitate the formation of a stable amide bond, linking the indole core to a desired tag.

Click Chemistry Handles: For highly efficient and specific labeling, functional groups amenable to "click chemistry" can be introduced. For example, the N1-acetic acid side chain can be modified to terminate in an azide or an alkyne. This allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable method for attaching probes under mild, biocompatible conditions. nih.govorganic-chemistry.orgnih.gov Light-mediated coupling of acylsilanes with the indole nitrogen has also been reported as a fully atom-economic "photo click reaction" to form stable linkages. nih.gov

A notable application of this scaffold in creating biological probes is the development of 3-acetyl indole derivatives as Positron Emission Tomography (PET) imaging agents. In one study, derivatives were designed and synthesized to target Diacylglycerol Kinase Gamma (DGKγ) in the brain. The research led to a compound, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide, which, when labeled with Carbon-11, served as a potent and specific PET imaging agent. acs.org This demonstrates how systematic modification of the this compound core can produce highly valuable tools for molecular imaging and diagnostics. acs.org

Furthermore, the intrinsic spectral properties of the indole nucleus can be exploited. Indole-3-acetic acid and its derivatives possess native fluorescence, which can be modulated by the introduction of substituents on the aromatic ring. nih.gov This opens the possibility of developing "turn-on" fluorescent probes where a biological interaction causes a conformational change that enhances quantum yield.

Efficiency and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its derivatives is subject to considerations of efficiency, sustainability, and environmental impact. Modern synthetic chemistry emphasizes not only high yields but also the principles of green chemistry, such as atom economy, the use of recyclable catalysts, and the reduction of hazardous waste.

Catalyst Systems and Reaction Conditions

The synthesis of this compound typically involves two key transformations: Friedel-Crafts acylation to introduce the acetyl group at the C3 position and N-alkylation to add the acetic acid moiety at the N1 position. The choice of catalyst and reaction conditions is critical for the efficiency and selectivity of these steps.

N-Alkylation Catalysis: The N-alkylation of an indole, such as 3-acetylindole, is a crucial step. While traditional methods often rely on strong bases, catalytic approaches offer milder and more selective alternatives.

Iron Catalysis: Tricarbonyl(cyclopentadienone) iron complexes have been used to catalyze the N-alkylation of indolines (which can then be oxidized to indoles) with alcohols in trifluoroethanol, achieving high yields. jocpr.com

Copper Catalysis: Nano copper oxide (CuO) has proven to be an effective and recyclable heterogeneous catalyst for the C-N cross-coupling of indoles with aryl halides. researchgate.net Copper hydride (CuH) catalysis, controlled by specific phosphine ligands, can achieve regioselective N-alkylation with high enantioselectivity.

Palladium Catalysis: Palladium complexes are widely used for C-N bond formation. Domino reactions involving palladium-catalyzed coupling can construct substituted indoles in a one-pot procedure. nih.govskpharmteco.com

Friedel-Crafts Acylation Catalysis: The introduction of the acetyl group at the C3 position of the indole ring is a classic Friedel-Crafts reaction.

Traditional Lewis Acids: Catalysts like AlCl₃ are effective but suffer from drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste streams.

Green Alternatives: Research has focused on developing more sustainable catalysts. Phosphotungstic acid encapsulated in nanoporous materials has been used as a reusable catalyst for Friedel-Crafts acylation. wikipedia.org Dual Brønsted-Lewis acidic ionic liquids have also been employed as recyclable catalysts for this transformation. mt.com A catalyst- and additive-free approach involves the direct reaction of indoles with fluorinated acetic acids, where the only byproduct is water. researchgate.net

The table below summarizes various catalytic systems applicable to the synthesis of the this compound backbone.

| Transformation | Catalyst System | Substrates | Solvent / Conditions | Yield | Reference |

| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Indoline (B122111), Alcohol | 2,2,2-Trifluoroethanol | 31-99% | jocpr.com |

| N-Alkylation | Nano CuO (recyclable) | Indoline, Aryl Halide | DMSO, 80 °C | Good to Excellent | researchgate.net |

| N-Alkylation | CuH / DTBM-SEGPHOS | N-(Benzoyloxy)indole, Alkene | - | High | |

| Friedel-Crafts Acylation | Dual Brønsted-Lewis Acidic Ionic Liquid | Aryl Alkane, Acyl Chloride | 100 °C | 74% | mt.com |

| Friedel-Crafts Acylation | None (Catalyst-free) | Indole, Trifluoroacetic Acid | 80 °C | Good | researchgate.net |

Yield Optimization and Purity Profiling

Yield Optimization: Maximizing the yield of this compound requires careful optimization of reaction parameters. For the Friedel-Crafts acylation step, studies have shown that variables such as catalyst loading, temperature, and reactant stoichiometry significantly impact product yield. For instance, when using dual Brønsted-Lewis acidic ionic liquids, adjusting the temperature from 80 °C to 100 °C increased the yield, while further increases to 120 °C led to a slight decrease. mt.com Similarly, modifying the molar ratio of the reactants can fine-tune the reaction's efficiency. mt.com In N-alkylation reactions, the choice of base, solvent, and catalyst concentration are all critical factors that must be optimized to favor the desired N-substituted product over potential C3-alkylation.

Purity Profiling: Ensuring the purity of the final compound is paramount, particularly for biological applications. Impurity profiling involves the identification, quantification, and characterization of unwanted substances that may arise during synthesis. mt.combiomedres.us Potential impurities in the synthesis of this compound could include:

Starting Materials: Unreacted 3-acetylindole or indole-1-acetic acid.

Intermediates: Incomplete reaction products. beilstein-journals.org

Byproducts: Compounds formed from side reactions, such as the C3-acylated isomer if starting from indole-1-acetic acid, or di-alkylated/di-acylated products.

Degradation Products: Substances formed during workup or storage.

The identification and control of these impurities are guided by regulatory bodies like the ICH, which sets thresholds for acceptable levels. beilstein-journals.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for purity profiling. biomedres.usbeilstein-journals.orgnih.govmdpi.comnih.gov A robust analytical method can separate the main component from trace-level impurities, allowing for their quantification and structural elucidation. For example, in the synthesis of the complex indole drug sertindole, impurities arising from over-reduction, incomplete reduction, and dehalogenation were identified using LC-MS and then synthesized independently to confirm their structures. beilstein-journals.orgresearchgate.net A similar systematic approach would be necessary to establish a comprehensive purity profile for this compound.

Development of Sustainable Synthetic Routes

The development of sustainable, or "green," synthetic routes is a primary goal in modern organic chemistry. This involves designing processes that are environmentally benign and resource-efficient.

Atom Economy: A key metric for sustainability is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comskpharmteco.comwikipedia.orgnih.gov Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions and eliminations that generate stoichiometric byproducts. For indole synthesis, catalytic processes that enable addition or cyclization reactions are more atom-economical than classical methods that involve protecting groups or generate significant waste. nih.gov

Recyclable Catalysts: A major focus of green chemistry is the use of heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused, reducing costs and waste. researchgate.netacs.org

Nanoparticle Catalysts: Cobalt-rhodium heterobimetallic nanoparticles have been used for the reductive cyclization to form indoles and can be reused more than ten times without losing activity. acs.org Similarly, nano copper oxide has been demonstrated as a recyclable catalyst for C-N coupling reactions in indole synthesis. researchgate.net

Carbon-based Catalysts: Carbon dots (CDs) are emerging as sustainable, metal-free photocatalysts. Their surfaces can be functionalized to tune their catalytic activity, and they have been successfully used and recycled in reactions involving indole derivatives. acs.org

Alternative Reaction Conditions: Moving away from volatile organic solvents and harsh conditions is another cornerstone of green synthesis.

Photocatalysis: Visible-light-mediated photocatalysis offers a green alternative to traditional thermal reactions, often proceeding under mild conditions without the need for strong oxidants or bases. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, significantly reduces waste and simplifies purification. Friedel-Crafts reactions for the synthesis of bis(indolyl)methanes have been successfully carried out under solvent-free conditions, leading to excellent yields and reduced environmental impact. ucsb.edu

These strategies collectively contribute to the development of more efficient, cost-effective, and environmentally responsible methods for the synthesis of this compound and other valuable indole derivatives.

Exploration of Biological Activities and Preclinical Efficacy

Antineoplastic and Antiproliferative Activities

No peer-reviewed articles or research databases containing information on the antineoplastic or antiproliferative properties of (3-Acetyl-indol-1-yl)-acetic acid could be identified.

In Vitro Studies on Cancer Cell Lines

There are no available records of in vitro studies that have evaluated the efficacy of this compound against any cancer cell lines.

Investigation of Apoptotic Mechanisms

Scientific literature lacks any studies investigating the potential for this compound to induce apoptosis in cancer cells.

Modulation of Cell Cycle Progression

No research has been published detailing the effects of this compound on cell cycle progression in neoplastic cells.

Anti-inflammatory Modulatory Effects

There is no available scientific data regarding the anti-inflammatory properties of this compound.

Inhibition of Inflammatory Mediators and Pathways

No studies were found that investigated the ability of this compound to inhibit inflammatory mediators or modulate inflammatory pathways.

In Vitro Anti-inflammatory Assays

There are no published results from in vitro assays to assess the anti-inflammatory potential of this compound.

Antimicrobial Spectrum of Activity

Derivatives of the this compound scaffold have been investigated for their potential to combat various microbial pathogens. Research indicates a range of activities against bacteria and, to a lesser extent, fungi.

Evaluation against Bacterial Strains

The antibacterial potential of compounds derived from the indole-3-acetic acid and 3-acetylindole (B1664109) core has been demonstrated against several bacterial strains. Studies have synthesized and evaluated various derivatives, revealing that structural modifications significantly impact efficacy.

For instance, a series of Schiff base triazoles derived from Indole-3-acetic acid showed noteworthy antibacterial activity. nih.gov Compounds with electron-withdrawing groups such as -NO₂, -Cl, and -OH on the aromatic ring tended to have a greater impact on antibacterial efficacy. nih.gov One derivative, compound 5e (a Schiff base triazole of indole-3-acetic acid), exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Pseudomonas aeruginosa, which was comparable to the standard antibiotic ciprofloxacin. nih.gov Another derivative, 5f , showed the same MIC value against Klebsiella pneumoniae. nih.gov

Furthermore, Indolmycin, an antibiotic that can be synthesized from 3-acetyl indole (B1671886), has shown potent activity against several clinically relevant bacteria. researchgate.net It demonstrated good antibacterial action against 32 methicillin-susceptible and 28 methicillin-resistant strains of Staphylococcus aureus, with MIC values ranging from 0.125-0.5 μg/mL and 0.125-2 μg/mL, respectively. researchgate.net It was also effective against 54 strains of Helicobacter pylori with an MIC90 value of 0.031 μg/mL. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

| Indole-3-acetic acid derivative 5e | Pseudomonas aeruginosa | 3.12 μg/mL |

| Indole-3-acetic acid derivative 5f | Klebsiella pneumoniae | 3.12 μg/mL |

| Indole-3-acetic acid derivative 5a, 5b | Pseudomonas aeruginosa | 12.5 μg/mL |

| Indole-3-acetic acid derivative 5c, 5d, 5e | E. coli | 25 μg/mL |

| Indolmycin | Methicillin-susceptible S. aureus | 0.125-0.5 μg/mL |

| Indolmycin | Methicillin-resistant S. aureus | 0.125-2 μg/mL |

| Indolmycin | Helicobacter pylori | 0.031 μg/mL (MIC90) |

Antifungal Efficacy Assessments

The antifungal properties of this compound derivatives appear to be more limited based on current research. In a study evaluating a series of indole-3-acetic acid-based triazole derivatives, most compounds did not show any antifungal activity. nih.gov However, one compound, derivative 5e , was found to be active against a single strain, Fusarium solani, showing a zone of inhibition greater than 6 mm. nih.gov Further research is required to fully elucidate the antifungal potential of this class of compounds.

Antiviral Potency Studies (e.g., Marek's disease virus)

While the broader class of indole alkaloids is known to possess a wide range of pharmacological applications, including antiviral activity, specific studies on the antiviral potency of this compound or its direct derivatives are not extensively available in the reviewed literature. researchgate.netnih.gov One review noted that a compound derived from 3-acetylindole was useful as an anti-HIV agent, but detailed data was not provided. researchgate.net There is no specific information available regarding its efficacy against viruses such as the Marek's disease virus.

Other Bioactivities

Beyond its antimicrobial properties, this compound and related structures have been evaluated for other significant biological activities, including antioxidant effects and the inhibition of key enzymes.

Antioxidant Properties

Indole-3-acetic acid and its derivatives have demonstrated notable antioxidant capabilities. These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. thepharmajournal.com

A study on a series of indole-3-acetamides (synthesized from indole-3-acetic acid) showed good to moderate antioxidant potential in 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov The most active compound, 15 , exhibited IC₅₀ values of 0.35 ± 0.1 μM in the DPPH assay and 0.81 ± 0.25 μM in the ABTS assay. nih.gov Similarly, biopolymeric hydrogels based on indole-3-acetic acid have also shown excellent antioxidant properties in DPPH and nitric oxide (NO) radical scavenging assays when compared with the standard, ascorbic acid. researchgate.netasianpubs.org Research on RAW264.7 macrophage cells indicates that indole-3-acetic acid mitigates oxidative stress by directly scavenging free radicals and up-regulating the expression of heme oxygenase-1 (HO-1), an enzyme with a protective role against oxidative damage. mdpi.comnih.gov

| Compound/Derivative | Assay | Antioxidant Activity (IC₅₀) |

| Indole-3-acetamide 15 | DPPH | 0.35 ± 0.1 μM |

| Indole-3-acetamide 15 | ABTS | 0.81 ± 0.25 μM |

Enzyme Inhibition Profiles

Derivatives of this compound have been identified as potent inhibitors of several enzymes that are targets for therapeutic intervention.

Ectonucleotidases: These enzymes are overexpressed in many human cancers and contribute to an immunosuppressive tumor microenvironment. nih.gov A series of indole acetic acid sulfonate derivatives were found to be highly active inhibitors of human ectonucleotidases. For example, compound 5c , with a fluorine substitution, showed potent inhibition of the human ecto-5'-nucleotidase (h-e5′NT) with an IC₅₀ value of 0.37 μM. nih.gov

α-Amylase: This enzyme is a key target for managing postprandial hyperglycemia in diabetes. nih.gov A library of twenty-four indole-3-acetamides displayed good to moderate inhibitory activity against the α-amylase enzyme, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. nih.gov The most active compound (15 ) had an IC₅₀ of 1.09 ± 0.11 μM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 μM). nih.gov

Diacylglycerol Kinase Gamma (DGKγ): This enzyme is localized in the brain and plays a significant role in the central nervous system. nih.gov A series of 3-acetyl indole derivatives were designed as potential imaging agents and inhibitors for DGKγ. One of the most promising compounds, 9 (2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide), exhibited potent inhibitory activity against DGKγ with an IC₅₀ value of 30 nM. nih.gov

| Enzyme Target | Derivative | Inhibitory Activity (IC₅₀) |

| Ectonucleotidase (h-e5′NT) | Indole acetic acid sulfonate 5c | 0.37 μM |

| α-Amylase | Indole-3-acetamide 15 | 1.09 ± 0.11 μM |

| Diacylglycerol Kinase Gamma (DGKγ) | 3-Acetyl indole derivative 9 | 30 nM |

Structure Activity Relationship Sar Investigations and Rational Design

Identification of Crucial Pharmacophoric Features

The fundamental pharmacophore of (3-Acetyl-indol-1-yl)-acetic acid can be deconstructed into three key components: the indole (B1671886) ring, the acetyl group at the C3 position, and the acetic acid chain at the N1 position. The spatial arrangement and electronic properties of these moieties are critical determinants of its biological profile. The indole ring itself serves as a versatile hydrophobic scaffold that can engage in various non-covalent interactions with biological targets. The nitrogen atom within the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions.

Influence of the Acetyl Group at the C3 Position on Bioactivity

The acetyl group at the C3 position of the indole ring is a significant contributor to the molecule's bioactivity. This substitution is common in a variety of biologically active indole derivatives. chemijournal.com The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The acetyl group also influences the electronic properties of the indole ring, potentially modulating its reactivity and interaction with target proteins. Studies on related 3-substituted indoles have shown that the nature of the substituent at this position can dramatically alter the pharmacological profile, ranging from anti-inflammatory to antimicrobial and antiviral activities. chemijournal.comthepharmajournal.com For instance, the synthesis of various 3-acetylindole (B1664109) derivatives has been a focal point for developing novel therapeutic agents. thepharmajournal.comthepharmajournal.com

Contribution of the Acetic Acid Chain at the N1 Position to Biological Interactions

The acetic acid moiety at the N1 position introduces a critical acidic center to the molecule. This carboxylic acid group is ionizable at physiological pH, allowing for the formation of strong ionic interactions or hydrogen bonds with complementary residues in a biological target, such as the positively charged side chains of lysine (B10760008) or arginine. The presence of this acidic functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it is often essential for their mechanism of action. The length and flexibility of the acetic acid chain can also influence how the molecule orients itself within a binding pocket. While indole-3-acetic acid is a well-known plant auxin, the N1-substitution pattern of this compound distinguishes it and directs its interactions towards different biological targets. nih.gov

| Substituent Position | General Influence on Bioactivity | Reference |

| C5 | Electron-donating groups may enhance activity. | acs.org |

| C6 | Substitution can modulate lipophilicity and target interaction. | nih.gov |

| C7 | Steric hindrance at this position can be detrimental to activity. | nih.gov |

Stereochemical Considerations in Biological Activity

While this compound itself is achiral, the introduction of a chiral center, for instance by modifying the acetic acid side chain, could lead to enantiomers with differential biological activities. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit profound differences in their potency, efficacy, and toxicity. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. For example, in a study on 2-(5,6-dichloro-3-indolyl)propionic acid, a related indole derivative, the two enantiomers showed no significant difference in some biological assays but were more potent than the parent achiral compound. nih.gov This underscores the importance of investigating the stereochemical aspects when designing new analogs of this compound.

Computational Approaches in SAR Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target. In the context of this compound, docking studies can provide valuable insights into its mechanism of action by identifying key interactions within the binding site of a target protein. For instance, docking simulations could reveal hydrogen bonding between the acetyl carbonyl and the N1-acetic acid with specific amino acid residues, as well as hydrophobic and π-π stacking interactions of the indole ring. Such studies have been successfully applied to other indole derivatives to understand their interactions with enzymes like acetylcholinesterase and butyrylcholinesterase, providing a rational basis for their observed inhibitory activities. nih.govyyu.edu.tr Similar in silico approaches for this compound would be instrumental in identifying potential biological targets and guiding the synthesis of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational technique in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, including those structurally related to this compound, QSAR studies have been instrumental in predicting the biological potency of new analogues and elucidating the key molecular features that govern their activity. core.ac.uknih.gov

In a typical QSAR study involving indole-based compounds, a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled. nih.gov For each molecule, a wide array of molecular descriptors is calculated, which quantify various aspects of its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. These descriptors, which can range from simple counts of atoms and bonds to complex quantum chemical parameters, form the basis for building a predictive model.

For instance, a study on 1H-indole-3-acetic acid derivatives with auxin activity utilized QSAR to understand the structural requirements for their biological function. srce.hr Similarly, QSAR models have been developed for indole and isatin (B1672199) derivatives targeting the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme in the viral replication cycle. nih.gov In such studies, the dataset of compounds is typically divided into training and test sets. The training set is used to build the model using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive power and robustness of the resulting model are then validated using the test set, which contains compounds not used in the model's development. nih.gov

The statistical quality of a QSAR model is assessed by several parameters, a selection of which is presented in the table below. A high squared correlation coefficient (R²) for the training set indicates a good fit of the model to the data, while a high squared correlation coefficient for the test set (R²_ext) demonstrates the model's ability to predict the activity of new compounds.

| QSAR Model Parameter | Description | Acceptable Value |

|---|---|---|

| N | Number of compounds in the dataset | - |

| R² | Squared correlation coefficient (goodness of fit) | > 0.6 |

| Q² | Squared cross-validated correlation coefficient (robustness) | > 0.5 |

| R²_ext | Squared correlation coefficient for the external test set (predictivity) | > 0.6 |

The interpretation of the selected descriptors in a validated QSAR model provides valuable insights into the mechanism of action. For example, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while bulky substituents at another position are detrimental. This information is crucial for the rational design of new derivatives with improved potency.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool that complements QSAR by identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

For the class of indol-1-yl acetic acids, to which this compound belongs, pharmacophore models have been developed to understand their interaction with targets like the peroxisome proliferator-activated receptors (PPARs). nih.gov A study on these compounds revealed that the spatial relationship between the acidic group (the acetic acid moiety) and other parts of the molecule is critical for potent activity. nih.gov The hydrophobic tail, in this case, the indole ring system and its substituents, was found to make extensive hydrophobic interactions with the receptor, contributing significantly to the binding affinity. nih.gov

A typical pharmacophore model for an indole-based inhibitor might include the features outlined in the table below.

| Pharmacophoric Feature | Description | Example from this compound |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Oxygen atoms of the acetyl and carboxylic acid groups. |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The indole ring system. |

| Hydrophobic Center | A non-polar region of the molecule. | The bicyclic indole core. |

| Negative Ionizable Group | A group that can be deprotonated to form an anion. | The carboxylic acid group. |

Once a pharmacophore model is established and validated, it can be used as a 3D query in a process called virtual screening. In virtual screening, large databases of chemical compounds, which can contain millions of structures, are computationally searched to identify molecules that match the pharmacophore model. This process allows for the rapid and cost-effective identification of potential new hit compounds that are predicted to be active against the target of interest. These hits can then be acquired or synthesized and subjected to biological testing. nih.gov

For example, virtual screening approaches have been successfully applied to identify novel indole-based inhibitors for various targets, including enzymes involved in cancer and infectious diseases. nih.gov This strategy significantly narrows down the number of compounds that need to be tested experimentally, thereby accelerating the drug discovery pipeline and increasing the chances of finding novel therapeutic agents.

Mechanistic Elucidation and Molecular Target Identification

Identification of Specific Protein and Enzyme Targets

The primary and most well-characterized molecular targets of (3-Acetyl-indol-1-yl)-acetic acid are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are integral to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. hopkinsarthritis.org Acemetacin acts as a non-selective inhibitor of both COX-1 and COX-2. medchemexpress.com

Interestingly, Acemetacin itself is considered a prodrug, which is metabolized in the body to its active form, indomethacin (B1671933) . wikipedia.org Indomethacin is also a potent non-selective COX inhibitor. medchemexpress.com Therefore, the biological activity of Acemetacin is attributable to both the parent compound and its primary metabolite.

The inhibition of COX enzymes by Acemetacin and its metabolite indomethacin is the cornerstone of their anti-inflammatory and analgesic effects. By blocking the production of prostaglandins, they effectively dampen the inflammatory response and alleviate pain.

Characterization of Ligand-Receptor Binding Interactions

The binding of NSAIDs to COX enzymes typically occurs within a hydrophobic channel leading to the enzyme's active site. For indomethacin, it is known to bind to the active site of both COX-1 and COX-2, preventing arachidonic acid from accessing the catalytic site. Docking studies with other indole (B1671886) derivatives have shown hydrogen bond formation with key amino acid residues within the COX-2 active site, such as Tyr 355 and Arg 120, which is a common feature for indomethacin as well. nih.gov

Furthermore, studies on the interaction of Acemetacin with model cell membranes, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers, have revealed that the compound's interaction is pH-dependent. The neutral, protonated form of Acemetacin shows a higher affinity for the lipid bilayer compared to its negatively charged form. This interaction leads to a decrease in the temperature and cooperativity of the lipid phase transition, suggesting that Acemetacin can alter the physical properties of cell membranes, which may influence the activity of membrane-bound proteins. wikipedia.org

Analysis of Cellular Pathways and Signaling Cascades Perturbed by the Compound

The inhibition of COX enzymes by this compound has significant downstream effects on cellular signaling pathways. The primary pathway affected is the prostaglandin synthesis pathway . By blocking COX, Acemetacin reduces the production of various prostaglandins, including PGE2, which are potent inflammatory mediators.

A key finding that distinguishes Acemetacin from its active metabolite, indomethacin, lies in its differential impact on leukocyte-endothelial interactions. While both drugs effectively suppress COX activity, indomethacin has been shown to significantly increase leukocyte adherence in mesenteric venules and elevate the expression of tumor necrosis factor-alpha (TNF-α). In contrast, Acemetacin does not induce this leukocyte adherence. pnas.orgresearchgate.netnih.gov This is significant because the recruitment and adherence of leukocytes to the endothelium is a critical step in the inflammatory process and a contributing factor to NSAID-induced gastric damage.

The reduced ability of Acemetacin to promote leukocyte adherence may be linked to its lower impact on the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. pnas.orgresearchgate.net This differential effect on signaling pathways related to leukocyte trafficking likely contributes to the observed better gastrointestinal tolerability of Acemetacin compared to indomethacin. pnas.orgresearchgate.netnih.gov

| Cellular Pathway/Process | Effect of this compound | Effect of Indomethacin (for comparison) | Reference |

| Prostaglandin Synthesis | Inhibition | Inhibition | hopkinsarthritis.org |

| Leukocyte-Endothelial Adherence | No significant induction | Significant increase | pnas.orgresearchgate.netnih.gov |

| TNF-α Expression | No significant elevation | Significant increase | pnas.orgresearchgate.net |

| Leukotriene B4 (LTB4) Synthesis | Reduced elevation | Significant elevation | pnas.orgresearchgate.net |

High-Throughput Screening (HTS) Data Analysis for Target Discovery

High-throughput screening (HTS) is a powerful methodology for identifying novel molecular targets for a given compound by testing it against large libraries of proteins or cellular assays. frontiersin.orgnih.govnih.govacs.org To date, publicly available, large-scale HTS data specifically for this compound for the purpose of novel target discovery is limited. The primary focus of research has been on its well-established role as a COX inhibitor.

While specific HTS data for Acemetacin is not available, HTS assays are routinely used in drug discovery to identify inhibitors of various enzymes. For example, homogenous cell-based assays have been developed for quantitative high-throughput screening (qHTS) to identify acetylcholinesterase (AChE) inhibitors. nih.gov Such platforms could theoretically be adapted to screen for novel targets of Acemetacin.

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomic and metabolomic analyses are comprehensive approaches to study the global changes in protein and metabolite levels in a biological system in response to a stimulus, such as drug exposure. nih.govnih.gov

Proteomics: There is a lack of specific, publicly available quantitative proteomic studies detailing the global protein changes in cells or tissues directly in response to this compound. However, proteomic studies on related compounds provide some context. For instance, a label-free quantitative proteomic analysis of the response to indole-3-acetic acid (a related indole compound) in Pseudomonas sp. identified 227 proteins with differential abundances, highlighting the complex cellular response to such molecules. nih.govfrontiersin.orgnih.gov

Comparative Research and Analog Development

Comparison with Naturally Occurring Indole-3-acetic acid (IAA)

Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org It plays a pivotal role in regulating plant growth and development, including processes like cell elongation and division. wikipedia.org Structurally, IAA is an indole (B1671886) with a carboxymethyl substituent at the C3 position. wikipedia.org

In contrast, (3-Acetyl-indol-1-yl)-acetic acid possesses two key structural differences. Firstly, the carboxymethyl group is attached to the nitrogen atom of the indole ring (N1 position), not the C3 position. Secondly, an acetyl group (-COCH₃) occupies the C3 position. These modifications fundamentally alter the molecule's chemical properties and biological profile compared to the natural auxin, IAA.

While IAA's primary role is in phytohormonal signaling, the structure of this compound makes it a synthetic intermediate. Its derivatives are investigated for a range of pharmacological applications, a common trajectory for synthetic indole compounds. thepharmajournal.comresearchgate.net The metabolism of IAA in plants is a well-documented process involving conjugation with amino acids, such as aspartic acid and glutamic acid, or oxidation to form compounds like 2-oxindole-3-acetic acid (oxIAA). frontiersin.orgnih.gov The biological activity of IAA conjugates is often linked to their ability to be hydrolyzed back to free IAA. nih.gov The metabolic fate of a synthetic analog like this compound would follow different pathways in biological systems, unrelated to plant auxin activity.

| Feature | Indole-3-acetic acid (IAA) | This compound |

| Origin | Naturally occurring plant hormone. wikipedia.org | Synthetic compound. scbt.com |

| Structure | Carboxymethyl group at C3 position. wikipedia.org | Acetic acid group at N1 position, Acetyl group at C3 position. |

| Primary Biological Role | Plant growth and development (auxin activity). wikipedia.org | Scaffold for synthesis of pharmacologically active molecules. researchgate.net |

| Metabolism | Forms conjugates with amino acids and sugars; oxidation to oxIAA. nih.gov | Expected to undergo different metabolic pathways, not related to auxin deactivation. |

Analysis of Biological Activities Against Other Indole Derivatives

The 3-acetylindole (B1664109) core is a versatile starting point for the synthesis of numerous bioactive compounds. nih.govresearchgate.net Derivatives stemming from this and related indole structures have demonstrated a wide spectrum of biological activities. Research has shown that compounds derived from 3-acetylindoles are explored for treating gastrointestinal, cardiovascular, and central nervous system disorders, and as inhibitors for targets like HIV-1 integrase. thepharmajournal.comthepharmajournal.com

The introduction of different functional groups and heterocyclic rings onto the indole scaffold leads to a diverse range of pharmacological effects. For example, the condensation of 3-acetylindole with various aromatic aldehydes can produce chalcone-like intermediates, which are precursors to other bioactive heterocyclic compounds. thepharmajournal.comthepharmajournal.com

| Indole Derivative Type | Reported Biological Activities |

| 3-Acetylindole Derivatives | Anti-inflammatory, anti-cancer, anti-fungal, anti-viral, anti-malarial, antioxidant. thepharmajournal.comthepharmajournal.com |

| Indole-based 1,3,4-oxadiazoles | Antimicrobial, antitubercular. chula.ac.th |

| Indole-based Triazoles | Antimicrobial. chula.ac.thnih.gov |

| N-Acylated Indole Acetic Acids | Anti-inflammatory (e.g., Indomethacin). nih.gov |

| Indole-3-acetic acid Analogues | Antioxidant. eurjchem.com |

Studies have shown that specific substitutions can significantly enhance activity. For instance, in a series of indole-3-acetic acid analogues synthesized by coupling with substituted anilines, a compound bearing a methoxy (B1213986) group in addition to a phenolic moiety showed predominant antioxidant activity. eurjchem.com Similarly, novel indole derivatives incorporating 1,2,4-triazole (B32235) and Schiff base moieties have been synthesized and evaluated for their antimicrobial and antioxidant properties. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

The this compound structure is a platform for developing more complex hybrid molecules, where the indole core is combined with other pharmacologically relevant moieties. This strategy aims to create novel compounds with potentially enhanced or multi-target biological activities.

One common approach involves using the acetic acid side chain for further chemical reactions. For example, this compound can be converted to its corresponding acyl chloride, which can then react with various nucleophiles to form amides, esters, or hydrazides. This hydrazide intermediate is particularly useful for constructing heterocyclic rings like 1,3,4-oxadiazoles or triazoles. nih.gov

Another strategy involves reactions at the C3-acetyl group. The acetyl group's carbonyl function can undergo condensation reactions with hydrazines to form hydrazones, which can then be cyclized to create fused ring systems. researchgate.net For example, a related compound, isatin-N-acetylchloride, can be reacted with hydrazine (B178648) hydrate (B1144303) to generate acetohydrazide derivatives that are precursors for triazino-indole systems. researchgate.net The development of fused indoline (B122111) scaffolds, such as tetrahydropyrrolo[2,3-b]indoles, has also been achieved through cycloaddition reactions involving rationally designed indole substrates. polimi.it These synthetic routes allow for the creation of structurally diverse libraries of compounds for biological screening. nih.gov

Structure-Based Optimization of Lead Compounds

Once a lead compound with desirable biological activity is identified, structure-based optimization is employed to enhance its potency, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationship (SAR), which describes how modifications to a molecule's structure affect its biological activity. nih.gov

For indole-based compounds, optimization can involve several strategies:

Modification of Substituents: Systematically changing the functional groups on the indole ring or its side chains. For example, in the development of alkoxyindolyl-3-acetic acid analogs as PPAR agonists, structure-activity relationship studies revealed the specific effects of the lipophilic tail, the position of the alkoxy group, and N-benzyl substitution at the indole nitrogen. nih.gov

Scaffold Hopping: Replacing the core indole structure with a different heterocyclic system while maintaining the key pharmacophoric elements.

Computational Modeling: Using techniques like molecular docking and free energy perturbation (FEP) calculations to predict how structural changes will affect binding to a biological target. nih.gov This allows for the rational design of more potent analogs, prioritizing the synthesis of the most promising candidates. nih.gov

An optimized synthetic route is crucial for this process, allowing for the flexible and efficient production of a library of analogs for testing. nih.gov For instance, a microwave-assisted approach has been developed for the parallel synthesis of N1-acylated (aza)indole alkanoic acids, enabling systematic variation of the indole substitution pattern. nih.gov

| Optimization Strategy | Description | Example Application |

| Substituent Modification | Altering functional groups at various positions to improve activity or properties. | Varying the lipophilic tail and alkoxy group position in alkoxyindolyl-3-acetic acid analogs to optimize PPARγ/δ agonism. nih.gov |

| Systematic Synthesis | Developing efficient synthetic routes to create a library of analogs for SAR studies. | A microwave-assisted, multi-step synthesis to produce a library of N1-acylated indole alkanoic acids for biological evaluation. nih.gov |

| Computational Design | Using in silico methods like docking and QSAR to guide the design of new analogs with improved binding affinity. | Employing molecular docking to understand the binding modes of indole analogs in the active site of enzymes like AChE and GST. yyu.edu.tr |

Future Research Trajectories and Broader Academic Impact

Advancements in Synthetic Methodologies for Indole-based Compounds

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century, yet the pursuit of more efficient, selective, and environmentally benign methods continues to drive innovation. researchgate.net Future research on (3-Acetyl-indol-1-yl)-acetic acid will likely benefit from and contribute to emerging synthetic strategies that offer greater control and versatility.

Recent breakthroughs have moved beyond classical methods like the Fischer indole synthesis, focusing on greener and more efficient approaches. researchgate.netresearchgate.net These include microwave-assisted synthesis, the use of ionic liquids, and solvent-free reactions, which often result in higher yields and shorter reaction times. researchgate.net A significant area of advancement is the direct, regioselective functionalization of the indole ring. For instance, researchers at Chiba University have developed a copper-catalyzed method for the selective alkylation of indoles at the C5 position, a traditionally challenging modification due to the position's low reactivity. bioengineer.orgnews-medical.net This type of precise C–H functionalization unlocks new synthetic pathways to novel derivatives that may have been previously inaccessible, offering a cost-effective and scalable approach for modifying indole cores. news-medical.net

Furthermore, multicomponent reactions (MCRs) are gaining prominence for their ability to construct complex molecular architectures in a single step from three or more starting materials, embodying principles of atom economy and efficiency. nih.gov The application of these advanced synthetic strategies could streamline the production of this compound and facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

| Methodology | Description | Potential Impact on this compound |

| C-H Functionalization | Direct activation and modification of carbon-hydrogen bonds on the indole ring, often using transition metal catalysts like copper. bioengineer.orgnews-medical.net | Enables precise, late-stage modification of the indole core, allowing for the synthesis of novel analogues with tailored properties. |

| Green Chemistry Approaches | Includes microwave-assisted synthesis, ultrasound, and the use of environmentally benign solvents like water or ionic liquids. researchgate.net | Offers more sustainable, efficient, and scalable production methods, reducing waste and energy consumption. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov | Facilitates the rapid generation of a diverse library of complex indole derivatives for high-throughput screening and lead optimization. |

| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control over reaction parameters, improved safety, and easier scalability. | Could provide a more controlled and automated process for the large-scale manufacture of the target compound. |

Integration of Advanced Biophysical Techniques for Target Characterization

Understanding the molecular interactions between a drug candidate and its biological target is fundamental to modern drug discovery. The future impact of this compound in therapeutics will heavily depend on the detailed characterization of its binding kinetics, thermodynamics, and the structural basis of its interaction with target proteins. Over the past two decades, biophysical techniques have become indispensable for hit validation and lead optimization. researchgate.net

Advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) provide invaluable data. researchgate.netcreative-biostructure.com X-ray crystallography can reveal the precise three-dimensional structure of a ligand-protein complex at atomic resolution, guiding rational drug design. creative-biostructure.com SPR and Bio-layer Interferometry (BLI) are powerful tools for measuring real-time binding kinetics (association and dissociation rates) and affinity, while ITC provides a complete thermodynamic profile of the binding event. creative-biostructure.comnih.gov

More recently, techniques like Microscale Thermophoresis (MST) and fragment-based screening (FBS) have gained traction. nih.goveurofinsdiscovery.com MST allows for the quantification of binding affinities in solution with very low sample consumption. eurofinsdiscovery.com These methods are sensitive enough to detect the weak binding of small fragments, which can be crucial in the early stages of drug discovery. eurofinsdiscovery.com Applying this suite of biophysical tools will be essential to elucidate the mechanism of action of this compound, confirm direct target engagement, and optimize its structure for improved potency and selectivity. researchgate.net

| Technique | Information Provided | Relevance to this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. creative-biostructure.com | Provides atomic-level detail of the binding mode, enabling structure-based drug design and optimization. |

| Surface Plasmon Resonance (SPR) | Real-time binding affinity and kinetics (kon, koff). creative-biostructure.com | Quantifies the strength and dynamics of the target interaction, crucial for predicting in vivo efficacy. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). creative-biostructure.com | Delivers a complete thermodynamic signature of the binding event, helping to understand the driving forces of the interaction. |

| Nuclear Magnetic Resonance (NMR) | Information on ligand binding site, conformational changes, and dynamics in solution. researchgate.net | Validates target engagement and maps the binding interface without the need for crystallization. |

| Microscale Thermophoresis (MST) | Measures binding affinity in solution by detecting changes in molecular motion along a temperature gradient. eurofinsdiscovery.com | Offers a fast and sensitive method for hit validation and characterization, requiring minimal sample. |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The indole scaffold is exceptionally versatile, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govresearchgate.net While the specific therapeutic profile of this compound is not yet defined, its structure provides a foundation for exploring a vast range of potential applications.

Future research should aim to screen this compound and its derivatives against a wide array of biological targets. The structural similarity to Indole-3-acetic acid (IAA), a well-known plant hormone, suggests potential applications in agriculture or as a modulator of human physiological pathways that recognize indole-like molecules. wikipedia.orglookchem.com For instance, gut microbiota metabolize tryptophan into indole derivatives that act as signaling molecules, influencing both mucosal and systemic immune responses through receptors like the aryl hydrocarbon receptor (AhR). frontiersin.org This opens a novel therapeutic axis for exploring the immunomodulatory potential of synthetic indole compounds in inflammatory and autoimmune disorders. frontiersin.org

Moreover, indole derivatives are central to the development of drugs for neurodegenerative diseases, such as Alzheimer's, and for targeting protein kinases and tubulin in oncology. nih.govmdpi.com The ability of indole compounds to combat drug-resistant pathogens is another critical area of research, addressing a major global health challenge. nih.govresearchgate.net A systematic investigation into these and other emerging areas could uncover novel and impactful therapeutic uses for this compound.

| Therapeutic Area | Mechanism/Target Class | Rationale for Exploration |

| Oncology | Inhibition of protein kinases, tubulin polymerization, or histone deacetylases (HDACs). nih.gov | The indole scaffold is a proven "privileged structure" for designing anticancer agents. nih.govresearchgate.net |

| Infectious Diseases | Disruption of bacterial cell processes; inhibition of viral enzymes. | Indole derivatives have shown potent activity against multidrug-resistant bacteria and viruses. nih.goveurekaselect.com |

| Inflammatory Disorders | Modulation of inflammatory pathways such as NF-κB and COX-2. nih.gov | Indomethacin (B1671933), an indole-containing NSAID, provides a strong precedent for anti-inflammatory applications. nih.gov |

| Neurodegenerative Diseases | Inhibition of β-amyloid aggregation; modulation of serotonin receptors. mdpi.comdntb.gov.ua | The indole core is present in neurotransmitters like serotonin and melatonin, making it a key scaffold for CNS drug discovery. nih.gov |

| Immunomodulation | Activation of the aryl hydrocarbon receptor (AhR) by gut microbiota metabolites. frontiersin.org | Potential to mimic endogenous signaling molecules to treat autoimmune or inflammatory bowel diseases. |

Challenges and Opportunities in Indole Derivative Research

Despite the immense potential of indole derivatives, significant challenges remain. A primary hurdle in synthesis is achieving regioselectivity—the ability to modify a specific position on the indole ring without affecting others. news-medical.net Overcoming this challenge is key to systematically exploring the chemical space around the indole core. Another major challenge is tackling the emergence of drug resistance, particularly in cancer and infectious diseases, which necessitates the development of compounds with novel mechanisms of action. nih.govresearchgate.net

However, these challenges create profound opportunities. The development of novel synthetic methodologies, such as the C5-alkylation mentioned earlier, directly addresses the selectivity issue and opens doors for creating next-generation therapeutics. bioengineer.org The structural versatility of the indole ring is a significant opportunity, allowing chemists to design multi-target ligands or compounds that can overcome resistance mechanisms. nih.govdntb.gov.ua There is a growing opportunity to design indole derivatives that modulate the gut-brain axis, offering new therapeutic strategies for a range of conditions from metabolic disorders to psychiatric health. frontiersin.org Furthermore, the application of artificial intelligence and machine learning in drug discovery can accelerate the identification of promising indole-based candidates and predict their biological activities, streamlining the research and development process.

Q & A

Q. What are the recommended synthetic pathways for (3-Acetyl-indol-1-yl)-acetic acid, and how can reaction conditions be optimized for reproducibility?

To synthesize this compound, researchers often employ indole derivatives as starting materials. A common approach involves:

- Acetylation : Introducing the acetyl group at the indole nitrogen using acetic anhydride or acetyl chloride under reflux conditions.

- Coupling reactions : Linking the acetic acid moiety via nucleophilic substitution or esterification, with catalysts like K₂CO₃ in acetonitrile (0°C to room temperature) .

- Purification : Column chromatography or recrystallization to isolate the product.

For optimization, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acetylating agent) to minimize side products. Reproducibility requires strict temperature control and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- FT-IR Spectroscopy : Confirm the presence of acetyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .

- NMR Spectroscopy : ¹H NMR should show indole aromatic protons (δ 6.5–8.0 ppm), acetyl methyl protons (δ 2.1–2.3 ppm), and acetic acid protons (δ 3.5–4.0 ppm for CH₂). ¹³C NMR resolves carbonyl carbons (C=O at ~170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups .

Q. What experimental strategies are effective for assessing the solubility and stability of this compound in biological buffers?

- Solubility : Use a shake-flask method with HPLC quantification. Test solvents like DMSO (for stock solutions) and PBS (pH 7.4) for aqueous compatibility. Measure saturation concentration via UV-Vis spectroscopy at λmax (~280 nm for indole derivatives) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) and monitor degradation via HPLC. Adjust buffer pH (e.g., 5.0–7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural analogs or assay conditions. To address this:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy, halogen groups) and compare IC₅₀ values in receptor-binding assays (e.g., prostaglandin D2 receptor antagonism) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and normalize data to positive controls (e.g., MK-0524 for DP receptor antagonism) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy models) to confirm mechanistic hypotheses .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311G(d,p) level .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to study membrane permeability .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase enzymes) and validate with experimental binding affinities .

Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?

- Biliary Excretion Mitigation : Replace hydrophobic substituents (e.g., methylsulfonyl) with fluorine to reduce hepatobiliary clearance, as demonstrated in DP receptor antagonists .

- Prodrug Strategies : Introduce ester moieties (e.g., ethyl acetate) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

- Isotopic Labeling : Synthesize deuterated analogs to study metabolic pathways via LC-MS/MS and identify major degradation sites .

Q. What are the best practices for analyzing trace impurities in this compound batches?

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect impurities at 0.1% threshold .

- NMR Spiking : Add authentic standards of suspected byproducts (e.g., unacetylated indole derivatives) to confirm impurity identity .

- Stability-Indicating Assays : Stress samples under oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions to force degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products